2-{[(4-chlorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
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Overview
Description
2-{[(4-chlorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a chemical compound with the molecular formula C₁₅H₁₂ClN₃OS and a molecular weight of 317.79 g/mol This compound is characterized by its unique structure, which includes a pyrido[1,2-a][1,3,5]triazin-4-one core substituted with a 4-chlorophenylmethylsulfanyl group and a methyl group
Preparation Methods
The synthesis of 2-{[(4-chlorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrido[1,2-a][1,3,5]triazin-4-one core.
Substitution Reaction: A 4-chlorophenylmethylsulfanyl group is introduced through a substitution reaction, typically using a chloromethylating agent and a thiol derivative.
Methylation: The final step involves the methylation of the pyrido[1,2-a][1,3,5]triazin-4-one core to introduce the 9-methyl group.
Chemical Reactions Analysis
2-{[(4-chlorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the sulfanyl group to a thiol.
Scientific Research Applications
2-{[(4-chlorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Mechanism of Action
The mechanism of action of 2-{[(4-chlorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
DNA Interaction: The compound could interact with DNA, leading to changes in gene expression and cellular function.
Comparison with Similar Compounds
2-{[(4-chlorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one can be compared with other similar compounds, such as:
2-[(4-Chlorobenzyl)sulfanyl]-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one: This compound has a similar structure but differs in the position of the methyl group.
Paliperidone: Although structurally different, it shares some similarities in the pyrido[1,2-a] core structure.
(1R)-2-[(4-chlorophenyl)methyl]-1-(hydroxymethyl)-7-methoxy-9-methyl-N-propan-2-yl-1′-spiro: This compound has a similar chlorophenylmethyl group but differs significantly in other structural aspects.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3OS/c1-10-3-2-8-19-13(10)17-14(18-15(19)20)21-9-11-4-6-12(16)7-5-11/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHRNYNSXLKYMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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